Cas no 99-04-7 (3-methylbenzoic acid)

3-methylbenzoic acid is an aromatic carboxylic acid offering high purity and stability in chemical reactions. It exhibits strong acidity and solubility in organic solvents, making it a suitable intermediate for various industrial applications, including the production of pharmaceuticals, dyes, and agrochemicals.
3-methylbenzoic acid structure
3-methylbenzoic acid structure
Product name:3-methylbenzoic acid
CAS No:99-04-7
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00002523
CID:34997
PubChem ID:7418

3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methylbenzoic acid
    • m-Methylbenzoate
    • m-methylbenzoic acid
    • m-toluylic acid
    • beta-methylbenzoic acid
    • m-Toluic Acid
    • m-Toluic acidneat
    • 3-Me-Ph-COOH
    • 3-Toluic acid
    • 5-methylbenzoic acid
    • Benzoic acid,3-methyl
    • meta-methylbenzoic acid
    • meta-Toluic acid
    • m-toluenecarboxylic acid
    • M-Toluylic acid
    • Benzoic acid, 3-methyl-
    • 3-Methyl-Benzoic Acid
    • beta-Bethylbenzoic acid
    • META TOLUIC ACID
    • 1UA7K8EEXT
    • GPSDUZXPYCFOSQ-UHFFFAOYSA-N
    • beta-bethylbenzoate
    • DSSTox_CID_1617
    • DSSTox_RID_76237
    • DSSTox_GSID_21617
    • 3-Methylbenzoicacid
    • 3-toluic acid, zinc salt
    • 3-to
    • OVV
    • m-Toluic acid, Vetec(TM) reagent grade, 98%
    • AS-10810
    • b-Bethylbenzoate
    • bmse000553
    • DTXSID1021617
    • EN300-18413
    • 3-toluic acid, cadmium salt
    • Tox21_201591
    • 3-methylbenzic acid
    • M-TOLUICACID
    • NCGC00091271-02
    • C07211
    • NCGC00256583-01
    • m-Toluylate
    • NSC 2214
    • NSC2214
    • BDBM50405326
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10
    • meta-toluate
    • CHEMBL67450
    • NCGC00259140-01
    • NCGC00091271-03
    • AI3-15626
    • BRN 0970526
    • T0291
    • EINECS 202-723-9
    • W-100055
    • m-methyl-benzoic acid
    • NCIOpen2_000993
    • b-Bethylbenzoic acid
    • NSC-2214
    • 3-toluic acid, barium salt
    • Z57913535
    • CS-0008583
    • FT-0629015
    • AKOS000120442
    • SCHEMBL14406
    • M-ToluicAcidForSynthesis
    • NCGC00091271-01
    • DTXCID401617
    • Q1241221
    • 99-04-7
    • OW9
    • beta-Methylbenzoate
    • M-TOLUIC ACID [MI]
    • Tox21_302796
    • UNII-1UA7K8EEXT
    • m-Toluic acid, ReagentPlus(R), 99%
    • CAS-99-04-7
    • M-TOLUIC-D7 ACID
    • MFCD00002523
    • AB-131/40222909
    • F2191-0114
    • b-Methylbenzoate
    • 3-Methylbenzoic acid(Flakes or Chunks or Granular)
    • 3-methyl-benzoate
    • CHEBI:10589
    • D70873
    • NS00009029
    • b-Methylbenzoic acid
    • m-Toluic acid,98%
    • STK397307
    • 3-Methylbenzoic acid; m-Methylbenzoic acid; m-Toluylic acid; beta-Methylbenzoic acid
    • HY-78571
    • 3-methylbenzoic acid
    • MDL: MFCD00002523
    • Inchi: 1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)
    • InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-N
    • SMILES: O([H])C(C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H])=O
    • BRN: 0970526

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Prismatic crystals precipitate from water or ethanol.
  • Density: 1.054 g/mL at 25 °C(lit.)
  • Melting Point: 107-113 °C (lit.)
  • Boiling Point: 263 °C(lit.)
  • Flash Point: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • Refractive Index: 1.509
  • PH: 3.4 (H2O, 20℃)(saturated solution)
  • Solubility: Soluble in alcohol and ether.
  • Water Partition Coefficient: <0.1 g/100 mL at 19 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 37.30000
  • LogP: 1.69320
  • pka: 4.27(at 25℃)
  • Solubility: Soluble in water, easily soluble in alcohol and ether.
  • Merck: 9535
  • Sensitiveness: Sensitive to humidity

3-methylbenzoic acid Security Information

3-methylbenzoic acid Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-methylbenzoic acid Pricemore >>

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Apollo Scientific
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£17.00 2025-02-20
TRC
T536115-100g
m-Toluic Acid
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$ 730.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥186.0 2021-09-08

3-methylbenzoic acid Related Literature

Additional information on 3-methylbenzoic acid

Introduction to 3-methylbenzoic acid (CAS No. 99-04-7)

3-methylbenzoic acid, identified by the chemical compound code CAS No. 99-04-7, is a derivative of benzoic acid characterized by a methyl group at the third carbon position of the benzene ring. This organic compound, belonging to the class of aromatic carboxylic acids, has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science due to its versatile structural properties and functional applications.

The molecular formula of 3-methylbenzoic acid is C₈H₈O₂, reflecting its composition of eight carbon atoms, eight hydrogen atoms, and two oxygen atoms. The presence of a carboxylic acid functional group (-COOH) at one end of the molecule imparts acidic characteristics, while the methyl group (-CH₃) at the para position relative to the carboxyl group influences its electronic distribution and reactivity. This unique structural arrangement makes 3-methylbenzoic acid a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules such as esters, amides, and heterocyclic derivatives.

In recent years, 3-methylbenzoic acid has been extensively studied for its potential applications in pharmaceutical development. Its aromatic structure and functional groups make it a suitable precursor for synthesizing active pharmaceutical ingredients (APIs) targeting various therapeutic areas. For instance, derivatives of 3-methylbenzoic acid have been explored in the design of anti-inflammatory agents, where the benzoic acid moiety is known to interact with cyclooxygenase (COX) enzymes, modulating inflammatory pathways. Additionally, research has highlighted its role in developing antimicrobial compounds, leveraging its ability to disrupt bacterial cell membranes through interactions with lipid bilayers.

The compound's significance extends beyond pharmaceuticals into materials science and industrial applications. In polymer chemistry, 3-methylbenzoic acid serves as a monomer or crosslinking agent in the synthesis of specialty polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices improves resistance to degradation under harsh conditions, making it valuable for high-performance coatings and adhesives. Furthermore, in analytical chemistry, 3-methylbenzoic acid is utilized as an internal standard or derivatization agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques due to its well-defined retention time and detectable spectral signature.

Recent advancements in green chemistry have also highlighted the sustainable production methods for 3-methylbenzoic acid. Biocatalytic routes employing engineered microorganisms or enzymes have been developed to convert renewable feedstocks into this compound with high selectivity and yield. Such biotechnological approaches align with global efforts to reduce reliance on petrochemical-derived precursors and minimize environmental impact. Moreover, solvent-free or aqueous-phase reactions have been optimized for synthesizing 3-methylbenzoic acid, reducing waste generation and improving process efficiency.

The pharmacological properties of 3-methylbenzoic acid continue to be a focus of academic research. Studies have demonstrated its potential as a precursor for neuroprotective agents, where modifications of its benzene ring can enhance blood-brain barrier penetration. Additionally, investigations into its metabolic pathways have revealed interactions with cytochrome P450 enzymes (CYP450), influencing drug-drug interactions in therapeutic regimens. These findings underscore the need for further exploration into its pharmacokinetic behavior and potential side effects when used as an intermediate in drug synthesis.

In material science applications, 3-methylbenzoic acid has been incorporated into organic electronic devices due to its electron-withdrawing properties and ability to form stable radicals upon oxidation. Its derivatives are employed in organic light-emitting diodes (OLEDs) as hole-transporting materials or electron-transporting layers (ETLs), improving device efficiency and longevity. Similarly, in photovoltaics, modified structures derived from 3-methylbenzoic acid contribute to enhancing light absorption spectra and charge separation mechanisms in dye-sensitized solar cells (DSSCs).

The synthesis methodologies for 3-methylbenzoic acid have evolved significantly over recent decades. Traditional routes involving oxidation of methyl-substituted benzene derivatives are being supplemented with catalytic processes that minimize energy consumption and byproduct formation. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or copper-mediated oxidation, have enabled more efficient access to complex functionalized benzoic acids like 3-methylbenzoic acid, reducing reaction times from days to hours while maintaining high purity standards.

The industrial-scale production of 3-methylbenzoic acid adheres to stringent quality control measures to ensure consistency across batches. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed for structural confirmation and purity assessment before commercial distribution. These rigorous protocols guarantee that researchers and manufacturers receive a product that meets predefined specifications for downstream applications.

Future directions in research on 3-methylbenzoic acid include exploring novel synthetic pathways leveraging photoredox catalysis or flow chemistry systems for improved scalability. Additionally, computational modeling is being used to predict new derivatives with enhanced bioactivity or material properties before experimental synthesis begins—a strategy that accelerates innovation while reducing resource expenditure.

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